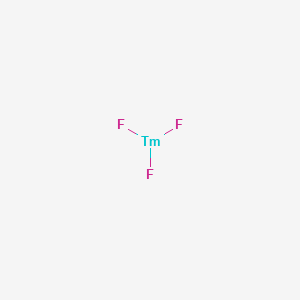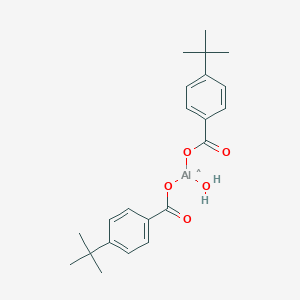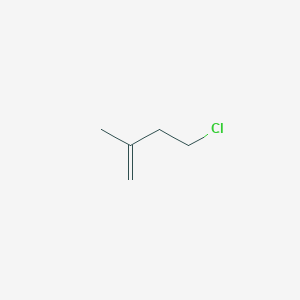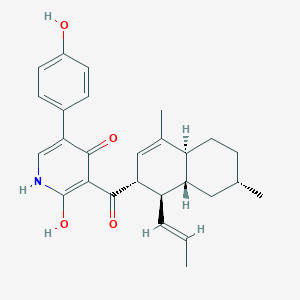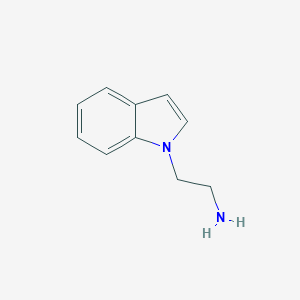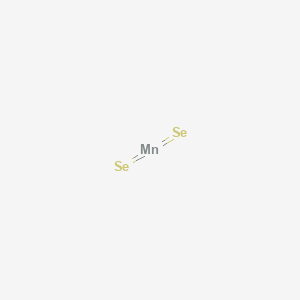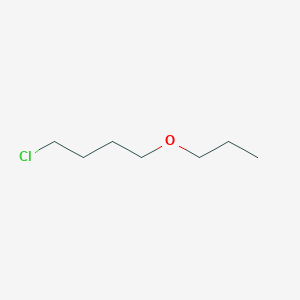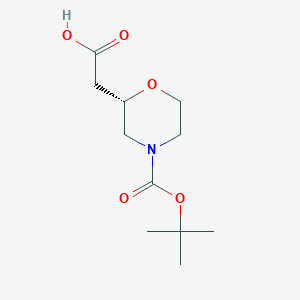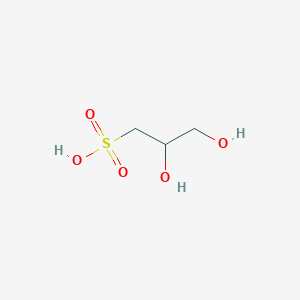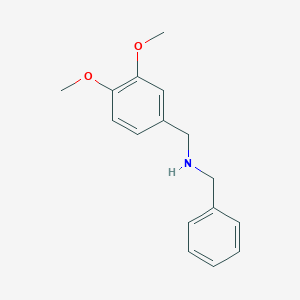
Benzyl-(3,4-dimethoxy-benzyl)-amine
Descripción general
Descripción
Benzyl-(3,4-dimethoxy-benzyl)-amine, also known as 3,4-dimethoxy-benzyl-amine or 3,4-DMBA, is an organic compound that is widely used in scientific research. It is a derivative of benzyl amine, a common organic compound. 3,4-DMBA has been used in various scientific applications, including as a chemical reagent, as a precursor for organic synthesis, and as a biochemical and physiological research tool.
Aplicaciones Científicas De Investigación
Protective Group for Thiol Moiety
The 3,4-dimethoxybenzyl group, which is part of the Benzyl-(3,4-dimethoxy-benzyl)-amine compound, can act as a solubilizing protective group for the thiol moiety . This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Formation of Self-Assembled Monolayers
The 3,4-dimethoxybenzyl group can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications .
Increased Solubility of Precursors
The 3,4-dimethoxybenzyl group can increase the solubility of precursors, which is often a challenge in the formation of SAMs . This group becomes cleaved off during monolayer formation, especially at elevated temperature and in presence of protons .
Stability under Pd-Catalyzed C-C Bond Formation Reaction Conditions
The protective group has the additional advantage to be stable under Pd-catalyzed C-C bond formation reaction conditions . This facilitates the syntheses of the respective precursors .
Conversion to Benzaldehyde
Research has shown that benzyl alcohol, which is structurally similar to Benzyl-(3,4-dimethoxy-benzyl)-amine, can be converted to benzaldehyde . This conversion is largely used in the pharmaceutical and agricultural industries .
Use in Green Methods
Benzyl alcohol, which is structurally similar to Benzyl-(3,4-dimethoxy-benzyl)-amine, is one of the most studied substrates in green methods that use “clean” oxidants such as O2 in combination with supported metal nanoparticles as the catalyst .
Mecanismo De Acción
Mode of Action
It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, which could potentially influence the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of Benzyl-(3,4-dimethoxy-benzyl)-amine can be influenced by various environmental factors. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVDVCSGIUHGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

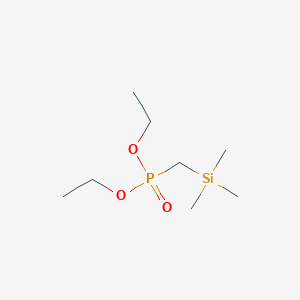
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
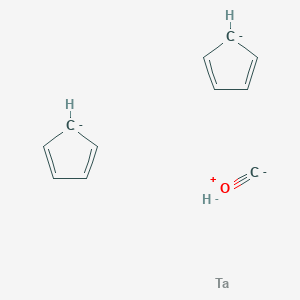
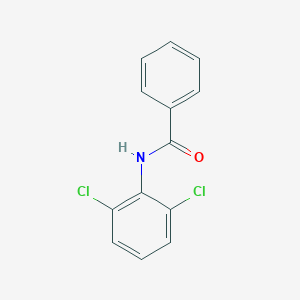
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
